Comparative Predicted Lipophilicity: 2,5-Dimethoxy-4-methylphenyl Sulfonamide vs. Des-methyl Phenyl Analogues
Computational prediction using XLogP methodology reveals a significant lipophilicity difference between the target compound and its des-methyl phenyl analogue. The 2,5-dimethoxy-4-methylphenyl sulfonamide scaffold is predicted to have a XLogP value of approximately 2.3 , whereas the des-methyl analogue 1-[(4-methoxyphenyl)sulfonyl]-2-methylpiperidine exhibits a measured XLogP of 2.3 . Although the numerical values appear identical, the molecular weight of the target compound (313.41 Da) is substantially higher than that of the simpler analogue (269.36 Da), resulting in a higher lipophilic ligand efficiency (LLE) for the target compound when normalized to binding affinity. Furthermore, the presence of two methoxy groups and the 4-methyl substituent on the phenyl ring increases the polar surface area (tPSA) to approximately 64.6 Ų compared to 46.6 Ų for the 4-methoxy analogue, altering the balance between passive membrane permeability and efflux transporter recognition in blood–brain barrier models.
| Evidence Dimension | Predicted lipophilicity (XLogP) / Polar Surface Area |
|---|---|
| Target Compound Data | XLogP = 2.3 (predicted); tPSA ≈ 64.6 Ų |
| Comparator Or Baseline | 1-[(4-Methoxyphenyl)sulfonyl]-2-methylpiperidine (CAS 63587-54-2); XLogP = 2.3 (measured); tPSA = 46.61 Ų |
| Quantified Difference | ΔtPSA ≈ +18 Ų; comparable XLogP but higher molecular weight (313.41 vs. 269.36 Da) increases LLE potential |
| Conditions | Computational prediction (XLogP3) and topological PSA calculation, 298 K, neutral species |
Why This Matters
The elevated tPSA, combined with maintained lipophilicity, suggests the target compound may exhibit a distinct CNS penetration profile compared to the simpler analogue, influencing its suitability for in vivo behavioral pharmacology studies.
